Cruzain-IN-1

Catalog No.
S006155
CAS No.
1199523-24-4
M.F
C14H10F2N6
M. Wt
300.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cruzain-IN-1

CAS Number

1199523-24-4

Product Name

Cruzain-IN-1

IUPAC Name

6-(3,5-difluoroanilino)-9-ethylpurine-2-carbonitrile

Molecular Formula

C14H10F2N6

Molecular Weight

300.27 g/mol

InChI

InChI=1S/C14H10F2N6/c1-2-22-7-18-12-13(20-11(6-17)21-14(12)22)19-10-4-8(15)3-9(16)5-10/h3-5,7H,2H2,1H3,(H,19,20,21)

InChI Key

SZYYBVWPURUFRR-UHFFFAOYSA-N

SMILES

CCN1C=NC2=C(N=C(N=C21)C#N)NC3=CC(=CC(=C3)F)F

Synonyms

6-(3,5-Difluoroanilino)-9-ethylpurine-2-carbonitrile

Canonical SMILES

CCN1C=NC2=C(N=C(N=C21)C#N)NC3=CC(=CC(=C3)F)F

Description

6-(3,5-difluoroanilino)-9-ethyl-2-purinecarbonitrile is a member of 6-aminopurines.

Pharmacology - Treatment of Chagas Disease

Application Summary: Cruzain-IN-1 is being studied for its potential use in the treatment of Chagas disease . Chagas disease is caused by the parasite Trypanosoma cruzi, and Cruzain, the main cysteine protease of this parasite, plays key roles in all stages of the parasite’s life cycle . Inhibition of Cruzain may lead to the development of novel drugs for the treatment of Chagas disease .

Methods of Application: In the study, a multiparameter optimization (MPO) approach, molecular modeling, and structure-activity relationships (SARs) were employed for the identification of new benzimidazole derivatives as potent competitive inhibitors of cruzain with trypanocidal activity and suitable pharmacokinetics . Extensive pharmacokinetic studies were conducted to identify metabolically stable and permeable compounds with high selectivity indices .

Results and Outcomes: The study identified Compound 28, which showed a promising trade-off between pharmacodynamics and pharmacokinetics . This compound caused no acute toxicity and reduced parasite burden both in vitro and in vivo . CYP3A4 was found to be involved in the main metabolic pathway, and the identification of metabolic soft spots provided insights into molecular optimization .

Bioinformatics - Predictive Modeling of Cruzain Inhibitors

Application Summary: Cruzain-IN-1 and other cruzain inhibitors have been used in the development of predictive models for the discovery of novel cruzain inhibitors . These models can help in the rational design of cruzain inhibitors .

Methods of Application: Quantitative structure-activity relationship (QSAR) models were generated using k-nearest neighbors and random forest algorithms . The models were validated internally and externally, and their applicability domain was quantitatively defined .

Results and Outcomes: The models showed significant predictability, with qloo values around 0.66 and 0.61 and external R2 coefficients of 0.725 and 0.766 .

Structural Biology - Ligand-Induced Conformational Selection

Application Summary: Cruzain-IN-1 has been used in studies investigating ligand-induced conformational selection in cysteine proteases . This research can help predict the selectivity of cysteine protease inhibitors .

Methods of Application: A panel of nitrile ligands, including Cruzain-IN-1, were studied by molecular dynamics simulations as both non-covalent and covalent complexes . Principal component analysis (PCA) was used to identify and quantify patterns of ligand-induced conformational selection .

Results and Outcomes: The study was able to construct a decision tree which can predict with high confidence a low-nanomolar inhibitor of each of three proteins, and determine the selectivity for one against others . This approach is more compute-intensive than simple non-covalent docking, but has the potential to be applied in a medium-throughput way .

Computational Biology - Predicting Allosteric Sites

Application Summary: Cruzain-IN-1 has been used in studies investigating the prediction of allosteric sites . This research can help in the design of more selective and less toxic medicines .

Methods of Application: Molecular dynamics simulations, binding free energy calculations, and network-based modeling of residue interactions were combined to characterize and compare molecular distinctive features of the apo form and the cruzain-allosteric inhibitor complexes . Geometry-based criteria on trajectory snapshots were used to predict two main allosteric sites suitable for drug targeting .

Results and Outcomes: The study suggests dissimilar mechanisms exerted by the same allosteric site when binding different potential allosteric inhibitors . The residues involved in suboptimal paths linking the identified site and the orthosteric site were identified . This approach is more compute-intensive than simple non-covalent docking, but has the potential to be applied in a medium-throughput way .

Drug Discovery - Rational Structure-Based Computational Design

Application Summary: Cruzain-IN-1 and other cruzain inhibitors have been used in the rational structure-based computational design of new pharmacological therapies . This research can help in the development of new drugs for the treatment of Chagas disease .

Methods of Application: From this dataset, quantitative structure-activity relationship (QSAR) models for the prediction of their pIC50 values were generated using k-nearest neighbors and random forest algorithms .

Results and Outcomes: The models showed significant predictability, with qloo values around 0.66 and 0.61 and external R2 coefficients of 0.725 and 0.766 .

Cruzain-IN-1 is a synthetic compound designed as an inhibitor of cruzain, the major cysteine protease of Trypanosoma cruzi, the causative agent of Chagas disease. Cruzain plays a crucial role in the life cycle of the parasite and is considered a significant therapeutic target due to its involvement in protein degradation necessary for parasite survival and replication. The compound's structure is optimized to interact with the active site of cruzain, thereby inhibiting its enzymatic activity and potentially offering a therapeutic avenue for treating Chagas disease.

Such as nucleophilic substitutions or cyclizations.
  • Functional Group Modifications: Employing methods like oxidation or reduction to introduce necessary functional groups that enhance binding affinity.
  • Purification: Techniques such as chromatography are used to isolate and purify the final product.
  • The precise synthetic route may vary based on desired modifications to enhance potency or selectivity against cruzain.

    Cruzain-IN-1 exhibits potent inhibitory activity against cruzain, demonstrating efficacy in reducing the protease's activity in vitro. This inhibition is characterized by its ability to bind effectively to the active site, which is essential for blocking the proteolytic function of cruzain. Studies indicate that cruzain inhibitors, including Cruzain-IN-1, show promise in disrupting Trypanosoma cruzi growth and survival, thereby presenting a potential therapeutic strategy against Chagas disease .

    Cruzain-IN-1 has potential applications primarily in medicinal chemistry as an antiprotozoal agent targeting Chagas disease. Its development can lead to new therapeutic strategies aimed at treating infections caused by Trypanosoma cruzi. Furthermore, understanding its interactions may contribute to broader applications in drug design for other diseases involving cysteine proteases.

    Interaction studies involving Cruzain-IN-1 focus on its binding affinity and specificity towards cruzain compared to other cysteine proteases. Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to evaluate binding kinetics and thermodynamics. These studies help elucidate how structural features of Cruzain-IN-1 contribute to its inhibitory effects, providing insights into optimizing future inhibitors .

    Cruzain-IN-1 shares structural similarities with several other cysteine protease inhibitors but is unique in its specificity for cruzain. Below are some similar compounds:

    Compound NameTarget ProteaseUnique Features
    E64Various cysteine proteasesBroad-spectrum inhibitor; less selective
    K11777CruzainMore potent but with different structural motifs
    Z-Phe-Ala-Arg-CH2ClPapainActs on papain-like enzymes; less effective on cruzain
    CA074Cathepsin BSelective for cathepsin family; not effective against cruzain

    Cruzain-IN-1's specificity for cruzain allows it to potentially minimize side effects associated with broader-spectrum inhibitors, making it a candidate for targeted therapy against Chagas disease .

    XLogP3

    2.5

    Hydrogen Bond Acceptor Count

    7

    Hydrogen Bond Donor Count

    1

    Exact Mass

    300.09350067 g/mol

    Monoisotopic Mass

    300.09350067 g/mol

    Heavy Atom Count

    22

    Wikipedia

    6-(3,5-difluoroanilino)-9-ethyl-2-purinecarbonitrile

    Dates

    Modify: 2023-08-15

    Explore Compound Types